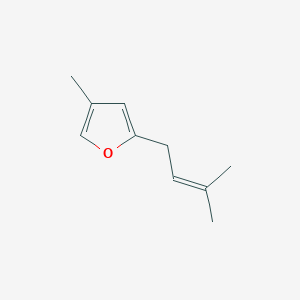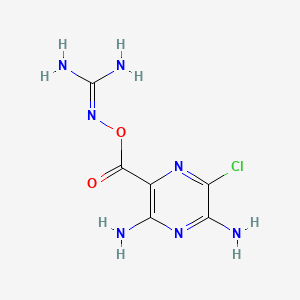
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- is a compound that features a guanidine group linked to a pyrazine ring substituted with amino and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- typically involves the reaction of 3,5-diamino-6-chloropyrazine with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with the pyrazine derivative under mild conditions to form the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and one-pot synthesis approaches are common in industrial settings to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also modulate signaling pathways and cellular processes through its interactions with specific proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- include other guanidine derivatives and pyrazine-based compounds. Examples include:
N,N’-disubstituted guanidines: These compounds have similar guanidine functionality but different substituents on the nitrogen atoms.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents, such as 3,5-diamino-6-chloropyrazine.
Uniqueness
The uniqueness of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- lies in its specific combination of a guanidine group with a substituted pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
70311-45-4 |
|---|---|
Molekularformel |
C6H8ClN7O2 |
Molekulargewicht |
245.63 g/mol |
IUPAC-Name |
(diaminomethylideneamino) 3,5-diamino-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H8ClN7O2/c7-2-4(9)13-3(8)1(12-2)5(15)16-14-6(10)11/h(H4,8,9,13)(H4,10,11,14) |
InChI-Schlüssel |
LCEZJGYKKVYFPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)ON=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



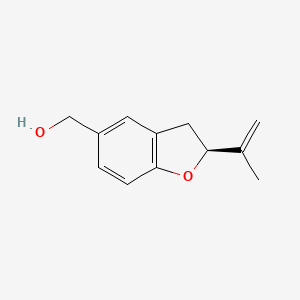
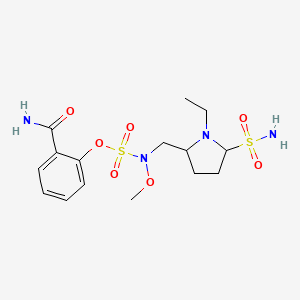
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
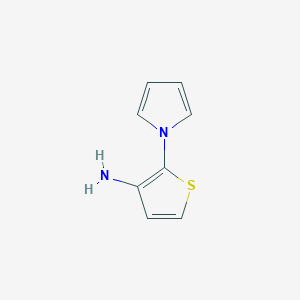
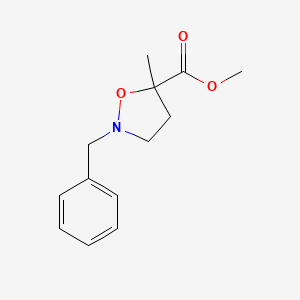
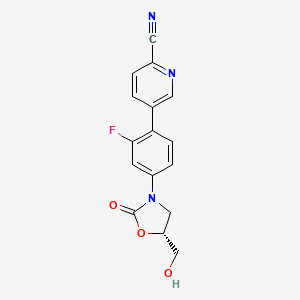
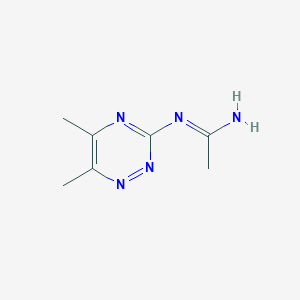
![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
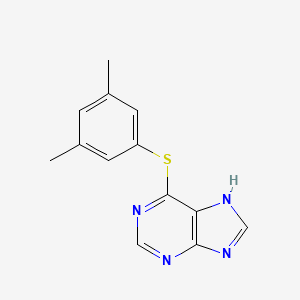

![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)

